(S,R,S)-AHPC-C6-PEG3-C4-Cl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C38H59ClN4O7S |

|---|---|

Molekulargewicht |

751.4 g/mol |

IUPAC-Name |

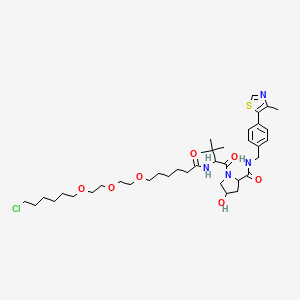

1-[2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45) |

InChI-Schlüssel |

MLRLOIWXHCPWFF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S,R,S)-AHPC-C6-PEG3-C4-Cl: A HaloPROTAC for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-C6-PEG3-C4-Cl, also known as VH032-C6-PEG3-C4-Cl, is a synthetic heterobifunctional molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is categorized as a "HaloPROTAC," designed to selectively induce the degradation of proteins fused with the HaloTag7 reporter protein. This molecule co-opts the cell's natural protein disposal machinery by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the HaloTag7-fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental considerations for utilizing this compound in research and drug discovery applications.

Chemical Structure and Properties

This compound is a conjugate molecule comprising three key components: a ligand for the VHL E3 ligase ((S,R,S)-AHPC), a chloroalkane linker (C6-PEG3-C4-Cl) that covalently binds to the HaloTag7 protein, and a polyethylene (B3416737) glycol (PEG) spacer to provide the appropriate length and solubility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C38H59ClN4O7S | [] |

| Molecular Weight | 751.42 g/mol | [] |

| Canonical SMILES | O=C([C@H]1N(C(--INVALID-LINK--NC(CCCCCOCCOCCOCCCCCCCl)=O)=O)C--INVALID-LINK--C1)NCC2=CC=C(C3=C(C)N=CS3)C=C2 | [] |

| Appearance | Colorless to light yellow oil | |

| Solubility | 10 mM in DMSO | [] |

| Storage (Pure form) | -20°C for 3 years, 4°C for 2 years | [] |

| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [] |

| Synonyms | VH032-C6-PEG3-C4-Cl, VHL Ligand-Linker Conjugates 12, E3 ligase Ligand-Linker Conjugates 8, HaloPROTAC3 | [][2] |

Mechanism of Action: VHL-Mediated Targeted Protein Degradation

As a PROTAC, this compound functions by inducing the formation of a ternary complex between the target protein (a HaloTag7 fusion protein) and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Figure 1: Mechanism of action of this compound.

Biological Activity

The primary biological activity of this compound is the potent and specific degradation of HaloTag7-fusion proteins. Its efficacy is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).

Table 2: In Vitro Activity against GFP-HaloTag7

| Parameter | Value | Cell Line | Assay Method | Reference |

| DC50 | 19 ± 1 nM | HEK293 Flp-In | Flow Cytometry | [2] |

| Dmax | 90 ± 1 % at 625 nM | HEK293 Flp-In | Flow Cytometry | [2] |

Experimental Protocols

General Experimental Workflow for Assessing Protein Degradation

The following workflow outlines the key steps to evaluate the efficacy of this compound in degrading a HaloTag7-fusion protein.

Figure 2: General experimental workflow for HaloPROTAC validation.

Detailed Methodologies

4.2.1. Cell Culture and Treatment

-

HEK293 Flp-In cells stably expressing the HaloTag7-fusion protein of interest are commonly used.[2]

-

Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C and 5% CO2.[2]

-

For degradation assays, cells are seeded in multi-well plates and allowed to adhere overnight.

-

This compound is dissolved in DMSO to prepare a stock solution. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations. A vehicle control (e.g., 0.1% DMSO) should always be included.[2]

-

Cells are treated with the compound for a specified duration, typically 24 hours for a dose-response experiment.[2]

4.2.2. Analysis of Protein Degradation

-

Flow Cytometry (for fluorescent fusion proteins like GFP-HaloTag7):

-

After treatment, cells are detached (e.g., with trypsin), resuspended in a suitable buffer (e.g., PBS with 2% FBS), and analyzed on a flow cytometer.[2]

-

The mean fluorescence intensity of the cell population is measured.

-

The fluorescence is normalized to the vehicle control.[2]

-

This method is high-throughput and provides robust quantitative data.[3]

-

-

Western Blotting:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined (e.g., using a BCA assay) to ensure equal loading.

-

Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with a primary antibody against the HaloTag or the protein of interest.

-

A suitable HRP-conjugated secondary antibody is used for detection with an ECL substrate.

-

Band intensities are quantified using densitometry software.

-

-

Mass Spectrometry:

-

For a global assessment of protein degradation and to evaluate off-target effects, quantitative proteomics can be employed.

-

Cells are treated with the compound and a vehicle control.

-

Cell lysates are prepared, proteins are digested into peptides, and labeled with isobaric tags (e.g., TMT or iTRAQ).

-

Samples are analyzed by LC-MS/MS to identify and quantify changes in protein abundance.

-

4.2.3. Data Analysis

-

The percentage of remaining protein is plotted against the logarithm of the compound concentration.

-

The data is fitted to a four-parameter logistic curve to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable research tool for inducing the targeted degradation of HaloTag7-fusion proteins. Its well-characterized mechanism of action, high potency, and the versatility of the HaloTag system make it a powerful asset for studying protein function, validating drug targets, and exploring the potential of targeted protein degradation as a therapeutic modality. This guide provides the foundational knowledge and experimental framework for the effective application of this compound in a research setting.

References

The Mechanism of Action of (S,R,S)-AHPC-C6-PEG3-C4-Cl: A Technical Guide to a VHL-based HaloPROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-C6-PEG3-C4-Cl is a heterobifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality. This molecule is a type of Proteolysis Targeting Chimera (PROTAC) that leverages the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. Specifically, it functions as a "HaloPROTAC," designed to target proteins fused with the HaloTag7 enzyme for degradation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key biological processes involved.

Introduction to this compound

This compound is a synthetic molecule that incorporates three key functional components:

-

A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent and specific ligand for the VHL E3 ubiquitin ligase.[1][2] This part of the molecule serves to recruit the cellular protein degradation machinery.

-

A Linker: A polyethylene (B3416737) glycol (PEG) and alkyl chain linker (C6-PEG3-C4) connects the VHL ligand to the target-binding element. The composition and length of the linker are critical for optimizing the formation and stability of the ternary complex.[1][3]

-

A HaloTag-directed Warhead: A terminal chloroalkane (Cl) acts as a covalent binder to the HaloTag7 protein.[4][5] HaloTag7 is a modified bacterial dehalogenase that can be genetically fused to a protein of interest, thereby making that protein susceptible to degradation by this PROTAC.

By combining these elements, this compound acts as a molecular bridge, bringing a HaloTag7-fused protein into close proximity with the VHL E3 ligase to trigger its degradation.[4][6]

Core Mechanism of Action: PROTAC-mediated Protein Degradation

The primary function of this compound is to induce the selective degradation of HaloTag7 fusion proteins through the ubiquitin-proteasome pathway. This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the VHL E3 ligase via its (S,R,S)-AHPC component and to the HaloTag7 fusion protein via its chloroalkane warhead. This results in the formation of a key ternary complex: VHL E3 Ligase - PROTAC - HaloTag7 Fusion Protein.[7]

-

Ubiquitination: The induced proximity of the HaloTag7 fusion protein to the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated HaloTag7 fusion protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.

-

Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows a small amount of the PROTAC to achieve significant degradation of the target protein.[1][6]

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of (S,R,S)-AHPC-C6-PEG3-C4-Cl for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S,R,S)-AHPC-C6-PEG3-C4-Cl, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a chloroalkane warhead via a flexible polyethylene (B3416737) glycol (PEG) and alkyl linker. The information presented herein is intended to equip researchers with the necessary knowledge to produce this valuable research tool with high purity.

Introduction to this compound

PROTACs are a revolutionary class of therapeutic agents that function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile building block in PROTAC synthesis, providing the VHL E3 ligase-recruiting element and a linker with a terminal chloride ready for conjugation to a target protein ligand. The inclusion of a PEGylated linker often enhances the solubility and cell permeability of the final PROTAC molecule.

Physicochemical and Purity Data

The successful application of this compound in research necessitates a high degree of purity and well-defined physicochemical properties. The following table summarizes typical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C37H59ClN4O7S | N/A |

| Molecular Weight | 755.41 g/mol | N/A |

| Purity (by HPLC) | ≥95% | [1] |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in DMSO, DMF | General Observation |

| Storage Conditions | -20°C for long-term storage | General Observation |

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that involves the synthesis of the functionalized linker followed by its coupling to the (S,R,S)-AHPC VHL ligand. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed guide for the synthesis and purification of this compound.

Part 1: Synthesis of the Linker Moiety

Step 1.1: Synthesis of tert-butyl (6-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)oxy)hexyl)carbamate

This step involves the coupling of a Boc-protected amino alcohol with triethylene glycol via a Williamson ether synthesis.

| Parameter | Details |

| Reactants | 1-(tert-butoxycarbonylamino)-6-hexanol, Triethylene glycol, Sodium hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Conditions | 0°C to room temperature, stirring under an inert atmosphere (e.g., Nitrogen or Argon) |

| Reaction Time | 12-16 hours |

| Work-up | Quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. |

| Purification | Flash column chromatography on silica (B1680970) gel. |

Protocol:

-

To a stirred solution of 1-(tert-butoxycarbonylamino)-6-hexanol (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add a solution of triethylene glycol mono-tosylate (1.1 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Step 1.2: Synthesis of the Chloroalkane-Functionalized Linker Arm

This step introduces the chloroalkane moiety, again utilizing a Williamson ether synthesis.

| Parameter | Details |

| Reactants | tert-butyl (6-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)oxy)hexyl)carbamate, 1-bromo-4-chlorobutane (B103958), Sodium hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Conditions | 0°C to room temperature, stirring under an inert atmosphere |

| Reaction Time | 12-16 hours |

| Work-up & Purification | Similar to Step 1.1 |

Protocol:

-

Follow the procedure outlined in Step 1.1, using tert-butyl (6-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)oxy)hexyl)carbamate as the starting alcohol and 1-bromo-4-chlorobutane as the alkylating agent.

Step 1.3: Boc Deprotection

The Boc protecting group is removed to reveal the primary amine.

| Parameter | Details |

| Reactant | Boc-protected chloroalkane-functionalized linker |

| Reagent | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane |

| Solvent | Dichloromethane (DCM) for TFA; Dioxane for HCl |

| Reaction Conditions | 0°C to room temperature |

| Reaction Time | 1-2 hours |

| Work-up | Removal of solvent and excess acid under reduced pressure. |

Protocol:

-

Dissolve the Boc-protected linker in DCM (for TFA deprotection) or Dioxane.

-

Add TFA (10-20 eq) or an equal volume of 4M HCl in Dioxane at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is typically used in the next step without further purification.

Step 1.4: Oxidation to Carboxylic Acid

The terminal primary amine is oxidized to a carboxylic acid. This step is a conceptual placeholder, as a more direct route would involve starting with a linker that already contains a carboxylic acid or a group that can be easily converted to one. A more common synthetic route would be to couple a Boc-protected amino acid with the hydroxyl-terminated PEG linker from Step 1.1, followed by deprotection. However, for the purpose of this guide, we will proceed with the oxidation concept. More practical alternatives are discussed in the "Synthetic Considerations" section.

Part 2: Coupling to (S,R,S)-AHPC and Purification

Step 2.1: Amide Coupling Reaction

The synthesized linker-acid is coupled to the amine of (S,R,S)-AHPC.

| Parameter | Details |

| Reactants | Linker-carboxylic acid, (S,R,S)-AHPC hydrochloride, HATU, DIPEA |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Conditions | Room temperature, stirring under an inert atmosphere |

| Reaction Time | 4-12 hours |

| Work-up | Dilution with water and extraction with an organic solvent, or direct purification by preparative HPLC. |

Protocol:

-

To a solution of the linker-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add (S,R,S)-AHPC hydrochloride (1.0 eq) to the reaction mixture.

-

Stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude reaction mixture can be subjected to an aqueous work-up or directly purified by preparative RP-HPLC.

Step 2.2: Purification by Preparative RP-HPLC

The final product is purified to a high degree using preparative reverse-phase high-performance liquid chromatography.

| Parameter | Details |

| Stationary Phase | C18 silica gel |

| Mobile Phase A | Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic acid (TFA) or Formic Acid |

| Gradient | A suitable gradient of Mobile Phase B in A (e.g., 10-90% B over 30 minutes) |

| Detection | UV at 220 nm and 254 nm |

| Post-Purification | Fractions containing the pure product are combined and lyophilized. |

Protocol:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the filtered sample onto a preparative C18 RP-HPLC column.

-

Elute the compound using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions corresponding to the desired product peak.

-

Confirm the identity and purity of the collected fractions by analytical LC-MS.

-

Combine the pure fractions and remove the solvents by lyophilization to obtain the final product as a white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the protons of the (S,R,S)-AHPC moiety, the PEG and alkyl chains of the linker, and the terminal chloroalkyl group. |

| ¹³C NMR | Resonances consistent with the carbon skeleton of the molecule. |

| LC-MS | A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |

| HPLC | A single major peak indicating a purity of ≥95%. |

Signaling Pathway and Mechanism of Action

This compound is a component of a PROTAC. Once conjugated to a target protein-binding ligand, the resulting PROTAC hijacks the cellular ubiquitin-proteasome system to induce the degradation of the target protein.

Caption: PROTAC mechanism of action utilizing a VHL ligand.

Synthetic Considerations and Troubleshooting

-

Linker Synthesis: The synthesis of the linker can be approached in various ways. Instead of the multi-step synthesis described, it may be more efficient to source a commercially available linker with the desired length and functional groups. Alternatively, a linker with a terminal hydroxyl group can be synthesized and then converted to the chloride using a reagent like thionyl chloride (SOCl₂).

-

Amide Coupling: The efficiency of the amide coupling reaction is critical. The use of high-quality coupling reagents and anhydrous solvents is essential. If the reaction is sluggish, gentle heating may be applied. Pre-activation of the carboxylic acid with HATU before adding the amine can improve yields.

-

Purification: PROTAC molecules can sometimes be challenging to purify due to their amphiphilic nature. A shallow gradient in preparative RP-HPLC may be necessary to achieve good separation from closely related impurities. The use of formic acid instead of TFA in the mobile phase can be advantageous if the final product is sensitive to strong acids.

-

Characterization: Due to the complexity of the molecule, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment of all proton and carbon signals. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should adapt these protocols as needed based on available reagents and analytical capabilities. Careful execution and thorough characterization are paramount to ensure the quality and reliability of this important research tool.

References

(S,R,S)-AHPC-C6-PEG3-C4-Cl: A Technical Guide to Solubility and Stability for Drug Development Professionals

Introduction: (S,R,S)-AHPC-C6-PEG3-C4-Cl is a synthetic chemical compound that plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a linker with a terminal chlorine atom, making it a valuable building block for creating PROTACs that can induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, along with detailed experimental protocols for their determination.

Core Data Presentation: Solubility and Storage

The solubility and stability of this compound are critical parameters for its effective use in research and drug development. The following tables summarize the available data from various suppliers.

| Parameter | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Solubility (In Vitro) | DMSO | 100 | 133.08 | Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO.[1] |

| Ethanol | 100 | 133.43 | Ultrasonic assistance may be required.[2] | |

| Solubility (Formulation for In Vivo Use) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 3.34 | Results in a clear solution.[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 3.34 | Results in a clear solution.[2] | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 3.34 | Results in a clear solution.[2] |

| Parameter | Form | Temperature | Duration | Notes |

| Storage | Pure (Solid) | -20°C | 3 years | |

| 4°C | 2 years | |||

| In Solvent | -80°C | 6 months | Protect from light, stored under nitrogen.[1][2] | |

| -20°C | 1 month | [1] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying solubility and stability data. The following are generalized yet detailed methodologies based on standard laboratory practices for small molecules and PROTACs.

Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers, a critical parameter for understanding its behavior in biological systems.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Solubility Assessment (Shake-Flask Method)

Objective: To determine the kinetic solubility of this compound, which is particularly relevant for in vitro biological assays where the compound is introduced from a concentrated stock solution.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Addition to Buffer: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest (e.g., cell culture medium) to achieve the desired final concentration, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to minimize its effect on solubility and biological activity.

-

Incubation and Observation: Incubate the solution at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) and visually inspect for any precipitation.

-

Quantification: If no precipitate is observed, the concentration can be confirmed by HPLC or LC-MS. If precipitation occurs, the supernatant can be analyzed to determine the concentration of the compound that remains in solution.

Stability Assessment under Forced Degradation

Objective: To identify potential degradation pathways and products of this compound under various stress conditions, which is crucial for establishing appropriate storage and handling procedures.

Methodology:

-

Stress Conditions: Expose solutions of this compound to a range of forced degradation conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Photostability: Exposure to UV and visible light.

-

Thermal Stress: Elevated temperature (e.g., 60°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, such as one synthesized using this compound.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for Solubility Assessment

The logical flow for determining the solubility of a compound in the laboratory is depicted below.

Caption: Workflow for solubility determination.

References

The Critical Role of the PEG3 Linker in (S,R,S)-AHPC-C6-PEG3-C4-Cl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The (S,R,S)-AHPC-C6-PEG3-C4-Cl is a pre-synthesized chemical entity that serves as a crucial building block in the construction of PROTACs. It incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined to a linker that is terminated with a reactive chloro group.[3][4] This guide provides a deep dive into the core of this molecule, with a particular focus on the multifaceted role of the PEG3 linker in determining the ultimate efficacy of the resulting PROTAC.

The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's biological activity.[5] Its length, composition, and flexibility influence crucial parameters such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6] The -C6-PEG3-C4- linker in this compound is a hybrid linker, combining hydrophobic alkyl chains (C6 and C4) with a hydrophilic polyethylene (B3416737) glycol (PEG) unit containing three repeating ethylene (B1197577) glycol motifs.[3][4] This combination is designed to impart a balance of properties essential for optimal PROTAC function.

The Multifaceted Role of the PEG3 Linker

The inclusion of a PEG3 unit within the linker of this compound offers several distinct advantages in PROTAC design:

-

Enhanced Solubility: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility. The hydrophilic nature of the PEG3 motif can significantly improve the overall solubility of the final PROTAC molecule, which is crucial for its handling, formulation, and bioavailability.

-

Modulation of Cell Permeability: The balance between hydrophilicity and hydrophobicity is a key factor in a molecule's ability to cross the cell membrane. The PEG3 unit, in conjunction with the alkyl chains, helps to fine-tune this balance, potentially improving the cell permeability of the PROTAC.

-

Optimal Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex. The flexibility and length of the PEG3-containing linker are critical for achieving the correct orientation of the target protein and the VHL E3 ligase, which is necessary for efficient ubiquitination.[6] An improperly sized or overly rigid linker can lead to steric hindrance and prevent the formation of a functional complex.

-

Reduced Non-specific Binding: The hydrophilic nature of PEG linkers can help to reduce non-specific binding of the PROTAC to other proteins and cellular components, potentially leading to improved selectivity and reduced off-target effects.

Quantitative Analysis of Linker Impact on PROTAC Performance

While specific quantitative data for PROTACs synthesized using the exact this compound linker is not extensively available in the public domain, the following tables present representative data from studies on VHL-based PROTACs with varying linker compositions. This data illustrates the profound impact that linker length and composition have on the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of Linker Length on Degradation of Target Proteins

| PROTAC Target | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [6] |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [6] |

| Estrogen Receptor α (ERα) | PEG | 12 | Effective | - | [6] |

| Estrogen Receptor α (ERα) | PEG | 16 | More Potent | - | [6] |

Note: This data is representative and compiled from studies on various PROTACs to illustrate the principle of linker optimization.

Table 2: Comparison of Physicochemical Properties of PROTACs with Different Linkers

| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Cell Permeability |

| PROTAC 1 | Aliphatic | 987 | 7.57 | Low |

| PROTAC 2 | Ethylene Glycol-based | 991 | 4.21 | Moderate |

| PROTAC 5 | Rigid | 1009 | 6.41 | High |

Data adapted from studies on ERK5-targeting VHL PROTACs.[7][8] This table highlights how linker composition can influence key physicochemical properties related to drug-likeness.

Signaling Pathways and Experimental Workflows

To understand the context in which a PROTAC derived from this compound operates, it is essential to visualize the underlying biological pathway and the experimental steps involved in its development and evaluation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Generalized workflow for PROTAC synthesis and evaluation.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

Protocol 1: PROTAC Synthesis via Nucleophilic Substitution

This protocol describes a general method for the conjugation of a target protein ligand (warhead) containing a nucleophilic group (e.g., an amine or thiol) to this compound.

Materials:

-

This compound

-

Target protein ligand with a primary or secondary amine, or a thiol group

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution to deprotonate the nucleophilic group on the warhead. Stir for 10-15 minutes at room temperature.

-

Coupling: Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the progress of the reaction by LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[9]

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

-

Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

-

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This protocol provides a method to assess the formation of the ternary complex in live cells.[10]

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmid encoding the target protein fused to NanoLuc® luciferase

-

Plasmid encoding VHL fused to HaloTag®

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

Assay medium (e.g., Opti-MEM without phenol (B47542) red)

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

White, 96-well assay plates

-

Luminometer capable of measuring luminescence and filtered light emission (BRET)

Procedure:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL plasmids. Plate the transfected cells in the 96-well plates and incubate for 24 hours.

-

Ligand Labeling: Equilibrate the cells with the HaloTag® NanoBRET™ 618 Ligand in the assay medium for 1 hour.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired time.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

BRET Measurement: Immediately measure the donor emission (luminescence at 460 nm) and the acceptor emission (filtered emission at >610 nm) using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the ternary complex.

Conclusion

The this compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. The PEG3 component of its linker is not merely a spacer but plays a crucial role in optimizing the physicochemical properties and biological activity of the final PROTAC molecule. By enhancing solubility, modulating cell permeability, and facilitating the formation of a productive ternary complex, the PEG3 linker is integral to the rational design of effective protein degraders. The experimental protocols provided herein offer a framework for the synthesis and evaluation of PROTACs derived from this versatile building block, enabling researchers to further explore the vast therapeutic potential of targeted protein degradation.

References

- 1. Ternary complex formation - Profacgen [profacgen.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Ternary Complex Formation [promega.sg]

The Core Principles of VHL E3 Ligase Recruitment by (S,R,S)-AHPC-C6-PEG3-C4-Cl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental principles governing the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by the Proteolysis-Targeting Chimera (PROTAC), (S,R,S)-AHPC-C6-PEG3-C4-Cl. This document details the mechanism of action, key quantitative parameters, and the experimental protocols required to characterize this class of molecules.

Introduction to (S,R,S)-AHPC-Based PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC typically consists of three components: a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]

The molecule this compound is a specific PROTAC designed to recruit the VHL E3 ligase. Its components are:

-

(S,R,S)-AHPC moiety : This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, serving as the recruitment handle for the degradation machinery.[2] The specific stereochemistry of (S,R,S)-AHPC is critical for its potent binding to VHL.[3][4]

-

Linker (C6-PEG3-C4) : This component, comprising a 6-carbon alkyl chain, a 3-unit polyethylene (B3416737) glycol (PEG) chain, and a 4-carbon alkyl chain, connects the VHL ligand to the warhead. The linker's length and composition are crucial for the stability of the subsequently formed ternary complex.[2][5] PEG moieties are often incorporated to improve solubility and permeability.[1][5]

-

Chloroalkane Warhead (-Cl) : The chloroalkane functional group suggests that this PROTAC acts as a covalent, irreversible binder to its target protein. This covalent nature can offer enhanced potency and prolonged duration of action.[6]

Mechanism of Action: Ternary Complex Formation and Induced Degradation

The primary function of this compound is to act as a molecular bridge, inducing the formation of a ternary complex between a target protein and the VHL E3 ligase complex.[2][3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, marking it for degradation by the 26S proteasome.[7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]

Quantitative Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables summarize representative data for the (S,R,S)-AHPC VHL ligand and a well-characterized (S,R,S)-AHPC-based PROTAC, ARV-771. This data illustrates the typical binding affinities and degradation efficacy observed for this class of molecules.

Table 1: Binding Affinities of (S,R,S)-AHPC Ligands to VHL

| Compound/Ligand | Assay Method | Binding Affinity (Kd or IC50) | Reference(s) |

| VH032 (Parent of AHPC) | Isothermal Titration Calorimetry (ITC) | Kd: 185 nM | [8] |

| (S,R,S)-AHPC Derivative | Not Specified | High-affinity binder | [2] |

Table 2: Representative Degradation Efficacy of an (S,R,S)-AHPC-Based PROTAC (ARV-771)

| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |

| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM | > 90% | [9] |

Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[10]

Detailed Experimental Protocols

The characterization of this compound involves a series of biochemical and cellular assays to determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing target protein degradation.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to detect and quantify the formation of the ternary complex in vitro.[11][12]

Principle: The assay uses a donor fluorophore (e.g., Terbium-cryptate) conjugated to an antibody recognizing a tag on the VHL complex and an acceptor fluorophore conjugated to an antibody recognizing a tag on the target protein. When the PROTAC brings VHL and the target protein into close proximity, FRET occurs from the donor to the acceptor, generating a measurable signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.[4]

-

Prepare tagged VHL E3 ligase complex (e.g., His-tagged) and tagged target protein (e.g., GST-tagged).

-

Prepare TR-FRET donor: Terbium-cryptate labeled anti-His antibody.

-

Prepare TR-FRET acceptor: Fluorescently labeled anti-GST antibody (e.g., d2).

-

Prepare a serial dilution of the this compound PROTAC in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the serially diluted PROTAC or vehicle control (DMSO) to the wells.

-

Add 2 µL of the donor-labeled VHL complex at a fixed concentration.

-

Add 2 µL of the acceptor-labeled target protein at a fixed concentration.

-

Include controls: positive control (no competitor) and negative control (no PROTAC).

-

Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[4][11]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET compatible plate reader.

-

Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

-

Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, binary complexes are favored, reducing the FRET signal (the "hook effect").[13]

-

Western Blot for Cellular Target Protein Degradation

Western blotting is the gold-standard method to quantify the reduction in target protein levels within a cell upon PROTAC treatment.[7]

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein and a loading control (a stable housekeeping protein). The band intensity of the target protein is normalized to the loading control to quantify degradation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[7]

-

Prepare serial dilutions of this compound in fresh culture medium.

-

Treat cells with varying concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time (e.g., 24 hours) at 37°C.[14]

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash cells with ice-cold PBS.[15]

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Strip and re-probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

-

Data Acquisition and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine DC50 and Dmax values.

-

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Western blot protocol | Abcam [abcam.com]

(S,R,S)-AHPC-C6-PEG3-C4-Cl: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S,R,S)-AHPC-C6-PEG3-C4-Cl, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate. This molecule is a valuable tool for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific target proteins. This guide details the commercial availability, sourcing, and key technical data for this compound, along with experimental protocols for its application in PROTAC research.

Introduction to this compound

This compound, also known as VH032-C6-PEG3-C4-Cl, is a key building block in the synthesis of PROTACs. It comprises three essential components:

-

A high-affinity VHL ligand: The (S,R,S)-AHPC moiety binds potently to the VHL E3 ubiquitin ligase.

-

A flexible PEG linker: The C6-PEG3-C4 linker provides the necessary spacing and physicochemical properties to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

A reactive chloroalkane handle: The terminal C4-Cl group allows for the covalent attachment of a ligand that binds to a protein of interest (POI).

By linking a POI-binding ligand to this compound, researchers can create a heterobifunctional PROTAC that hijacks the cell's natural protein degradation machinery to selectively eliminate the target protein.

Commercial Availability and Sourcing

This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes.

| Supplier | Catalog Number | Purity | Additional Information |

| MedChemExpress | HY-103605 | ≥95% | Also known as VH032-C6-PEG3-C4-Cl.[1] |

| Fisher Scientific | 16414916 | - | Distributed for MedChemExpress. |

| BOC Sciences | 1835705-55-9 | - | Provided for research use only.[2] |

| Biotech Hub Africa | - | - | Available in 1g quantities.[3] |

| Sigma-Aldrich | 905380 | ≥95% | Also known as (S,R,S)-AHPC-C6-PEG3-butyl chloride.[4] |

Physicochemical and Storage Information

Proper handling and storage are crucial to maintain the integrity of this compound.

| Property | Value | Reference |

| CAS Number | 1835705-55-9 | [2] |

| Molecular Formula | C38H59ClN4O7S | [4] |

| Molecular Weight | 751.42 g/mol | [4] |

| Purity | Typically ≥95% | [1][4] |

| Appearance | Solid | - |

| Solubility | 10 mM in DMSO | [2] |

| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | [2] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [2] |

PROTAC Synthesis and Mechanism of Action

The terminal chloroalkane of this compound allows for its conjugation to a ligand targeting a protein of interest (POI). This is typically achieved through a nucleophilic substitution reaction with an amine or thiol group on the POI ligand. The resulting PROTAC then mediates the degradation of the POI through the ubiquitin-proteasome system.

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC to recruit the VHL E3 ligase.

Experimental Protocols

The following are generalized protocols that can be adapted for use with PROTACs synthesized from this compound.

Target Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of the target protein following treatment with the PROTAC.

Caption: Experimental workflow for assessing target protein degradation by Western Blot.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the (S,R,S)-AHPC-based PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. Also, probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection and Analysis: After incubation with an appropriate secondary antibody, visualize the protein bands using a suitable detection reagent. Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.

Target Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Methodology:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50). It is crucial to co-treat the cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells as described in the previous protocol.

-

Immunoprecipitation: Incubate the cell lysates with an antibody that specifically recognizes the target protein. Use protein A/G beads to pull down the antibody-protein complex.

-

Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody that recognizes ubiquitin to detect the polyubiquitinated target protein.

GFP-HaloTag7 Degradation Assay (Flow Cytometry)

This compound can be used to synthesize "HaloPROTACs" that induce the degradation of proteins fused to a HaloTag. This can be conveniently monitored in cells expressing a GFP-HaloTag7 fusion protein.[1][5]

Methodology:

-

Cell Culture: Use a cell line stably expressing a GFP-HaloTag7 fusion protein.

-

PROTAC Treatment: Treat the cells with the HaloPROTAC synthesized from this compound for a specified duration (e.g., 24 hours).

-

Flow Cytometry: Harvest the cells and analyze the GFP fluorescence by flow cytometry. A decrease in the mean fluorescence intensity compared to a vehicle-treated control indicates degradation of the GFP-HaloTag7 fusion protein.[5] This high-throughput method allows for rapid dose-response analysis.[6]

Conclusion

This compound is a readily available and versatile chemical tool for the development of VHL-based PROTACs. Its well-defined structure, including a potent VHL ligand, a flexible linker, and a reactive handle, makes it an ideal starting point for the synthesis of novel protein degraders. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their efforts to target and degrade proteins of interest, thereby advancing the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (S,R,S)-AHPC-C6-PEG3-butyl chloride = 95 1835705-55-9 [sigmaaldrich.com]

- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Safety and Handling Guidelines for (S,R,S)-AHPC-C6-PEG3-C4-Cl in the Laboratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C6-PEG3-C4-Cl, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of experimental procedures in the laboratory.

Introduction to this compound

This compound is a synthetic molecule that incorporates a VHL ligand, a polyethylene (B3416737) glycol (PEG) linker, and a chloroalkane chain.[][2] It is designed for use in PROTAC-mediated protein degradation, a technology that utilizes the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[3] The VHL ligand moiety recruits the VHL E3 ubiquitin ligase, while the chloroalkane serves as a reactive handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.

Hazard Identification and Safety Precautions

General Safety Precautions:

-

Engineering Controls: All work with the solid compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles should be worn at all times when handling this compound.[7]

-

Hand Protection: Nitrile gloves are recommended to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7][8]

-

Body Protection: A standard laboratory coat must be worn.[7]

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[6]

Specific Hazards:

-

Inhalation: May be harmful if inhaled. Avoid breathing dust or aerosols.

-

Skin Contact: May cause skin irritation. The chloroalkane moiety presents a risk of being a potential alkylating agent, which could lead to skin damage with prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Handling

Proper storage and handling are crucial to maintain the stability and integrity of this compound.

| Condition | Temperature | Duration | Notes |

| Solid Form | -20°C | Up to 3 years | |

| 4°C | Up to 2 years | ||

| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month |

Handling:

-

The compound is for research use only and not for human or veterinary use.[]

-

When preparing solutions, ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[3][9]

-

Solutions should be prepared fresh for optimal performance.

Spill and Disposal

-

Spills: In the event of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the presence of the chloroalkane, the waste may be considered hazardous.

Experimental Protocols

The primary application of this compound is as a component in a PROTAC to induce the degradation of a target protein in a cellular context.[2] Below is a general protocol for a cell-based protein degradation assay.

6.1. Preparation of Stock Solutions

| Solvent | Concentration | Notes |

| DMSO | 10 mM | Store at -80°C. |

6.2. Cell-Based Protein Degradation Assay

-

Cell Seeding:

-

Culture cells in a suitable growth medium in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 70-80% confluency, detach them using trypsin-EDTA and resuspend in fresh medium.

-

Seed the cells in multi-well plates (e.g., 6-well or 12-well) at a density appropriate for the cell line and duration of the experiment. Allow cells to adhere overnight.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound-based PROTAC from the DMSO stock solution in complete growth medium to achieve the desired final concentrations.

-

Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment.

-

Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC or vehicle control.

-

Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations of all samples.

-

Analyze the levels of the target protein and a loading control (e.g., GAPDH, β-actin) by Western blotting.[10]

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies specific for the target protein and the loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

-

Visualizations

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC.

Caption: Workflow for a cell-based protein degradation assay.

References

- 2. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chloro-alkanes [utslappisiffror.naturvardsverket.se]

- 5. A critical review of human internal exposure to short-chain chlorinated paraffins and its concerning health risks [pubmed.ncbi.nlm.nih.gov]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to PROTAC Technology Using VHL Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Proteolysis Targeting Chimera (PROTAC) technology, with a specific focus on the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. PROTACs represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal machinery.[1] The VHL E3 ligase is among the most widely utilized ligases in PROTAC design, largely due to its broad tissue expression and the availability of well-characterized, high-affinity small-molecule ligands.[2][3] This document details the underlying mechanisms, quantitative performance metrics, key experimental protocols, and critical workflows relevant to the development of VHL-based PROTACs.

The Mechanism of VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds a target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] VHL-based PROTACs function by forming a ternary complex between the POI and the VHL E3 ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[3] The PROTAC molecule is then released and can catalytically induce the degradation of subsequent POI molecules.[8]

Quantitative Performance Data

The efficacy of a VHL-based PROTAC is assessed through several quantitative metrics. Binding affinity (Kd) to both the POI and VHL is crucial, but the stability and cooperativity of the ternary complex are often more predictive of degradation efficiency.[1] Cooperativity (α) measures how the binding of one protein influences the PROTAC's affinity for the other. Degradation in a cellular context is quantified by the DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation).[9]

Table 1: Binary and Ternary Complex Binding Affinities for VHL-based PROTACs

| VHL Ligand / PROTAC | Target Protein | Binary Kd (VHL) (nM) | Ternary Kd (Complex) (nM) | Cooperativity (α) | Assay Method |

|---|---|---|---|---|---|

| VH032 | - | 185 | - | - | Fluorescence Polarization (FP)[10] |

| VH298 | - | 260 | - | - | Isothermal Titration Calorimetry (ITC)[10] |

| MZ1 | BRD4BD2 | 63 | 9.8 | 4.2 | ITC[11] |

| ARV-771 | BET family | Data not specified | Data not specified | Data not specified | - |

| AT1 | BRD4BD2 | 1800 | 25 | 34 | ITC |

Note: Data is compiled from multiple sources. Assay conditions may vary.

Table 2: Cellular Degradation Potency and Efficacy of VHL-based PROTACs

| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |

|---|---|---|---|---|

| MZ1 | BRD4 | ~15 | >95 | HeLa[9] |

| dBET1 | BRD4 | ~4 | >90 | MV4-11[9] |

| DT2216 | BCL-XL | ~25 | >90 | MOLT-4[9][11] |

| ARD-266 | Androgen Receptor | <1 | >95 | LNCaP[12] |

| ACBI2 | SMARCA2 | 78 | 46 | MOLM-13[13] |

Note: DC50 and Dmax values are highly dependent on the cell line and treatment duration.

Key Experimental Protocols

The characterization of VHL-based PROTACs involves a series of biophysical, biochemical, and cellular assays. Standardized protocols are essential for comparing the performance of novel degraders.

This assay is commonly used to determine the binary binding affinity of a VHL ligand or PROTAC to the VHL complex (VCB: VHL, Elongin C, Elongin B).[11]

-

Principle: A small, fluorescently labeled VHL ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB complex, its tumbling slows, and polarization increases. An unlabeled test compound competes with the probe for binding, causing a decrease in polarization that is proportional to its binding affinity.[1]

-

Methodology:

-

Reagents: Purified VCB complex, fluorescently labeled VHL probe (e.g., a FAM-labeled HIF-1α peptide), test compounds (PROTACs or VHL ligands), and assay buffer.

-

Procedure: a. Prepare a solution of VCB complex and the fluorescent probe at concentrations optimized for a stable, high-polarization signal. b. Prepare serial dilutions of the test compound in assay buffer. c. In a microplate, mix the VCB/probe solution with the test compound dilutions. Include controls for high polarization (VCB + probe, no competitor) and low polarization (probe only). d. Incubate the plate at room temperature to reach binding equilibrium. e. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a dissociation constant (Kd).[10]

-

ITC is a powerful technique for characterizing the thermodynamics of binding interactions, providing direct measurement of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH), allowing for the calculation of entropy (ΔS) and Gibbs free energy (ΔG).[11] It is considered the gold standard for measuring cooperativity in ternary complex formation.[12]

-

Principle: ITC measures the heat released or absorbed during a binding event. One binding partner is titrated into a solution containing the other, and the resulting temperature changes are measured relative to a reference cell.

-

Methodology for Ternary Complex Cooperativity:

-

Binary Titration 1: Titrate the PROTAC into a solution of the VCB complex to determine the binary binding parameters.

-

Binary Titration 2: Titrate the PROTAC into a solution of the target protein (POI) to determine the second set of binary binding parameters.

-

Ternary Titration: Titrate the PROTAC into a solution containing a pre-mixed, saturated solution of VCB and the POI.

-

Procedure: a. Thoroughly dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects. b. Degas all solutions before loading them into the ITC instrument's sample cell and syringe. c. Perform the titration experiment, injecting small aliquots of the titrant into the sample cell at regular intervals while monitoring the heat change.

-

Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters. Cooperativity (α) is calculated by comparing the Kd of the PROTAC for one protein in the absence and presence of the other. An α > 1 indicates positive cooperativity.[9]

-

Western blotting is the most common method to directly measure the reduction in target protein levels following PROTAC treatment in cells.[9]

-

Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using antibodies specific to the target protein and a loading control.

-

Methodology:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low pM to high µM) for a defined period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer (or similar) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the POI. c. Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). d. After further washing, add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.

-

Data Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin). Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of remaining protein against the log concentration of the PROTAC to determine the DC50 and Dmax values.[14]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to the (S,R,S)-AHPC Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction